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molecular formula C11H14BrNO3S B472621 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide CAS No. 310418-41-8

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No. B472621
M. Wt: 320.2g/mol
InChI Key: JWEFCHPNELQKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790710B2

Procedure details

1.70 ml of commercially available tetrahydrofurfurylamine are dissolved in 45 ml of dry dichloromethane. A solution of 3.83 g of 4-bromo-benzenesulfonyl chloride in 20 ml of dichloromethane are slowly added at room temperature. Subsequently, 5.14 ml of Hünig's base are added and stirring is continued for 1.5 hours. For extraction, the reaction mixture is diluted with 150 ml of dichloromethane and 50 ml of water. The organic layer is dried using Na2SO4, filtered with suction, and concentrated in vacuo. Purification by chromatography on flash silica gel (eluent: dichloromethane/0-5 vol. % ethanol) affords 4.33 g of the title compound as an light yellow oil. ESI-MS: 320.3/322.1 (MH+, 100%:98%). TLC: Rf=0.65 (dichloromethane/ethanol 20:1 parts by volume).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1.CCN(C(C)C)C(C)C>ClCCl>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([NH:7][CH2:1][CH:2]2[CH2:3][CH2:4][CH2:5][O:6]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)N
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.83 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
5.14 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
For extraction
ADDITION
Type
ADDITION
Details
the reaction mixture is diluted with 150 ml of dichloromethane and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on flash silica gel (eluent: dichloromethane/0-5 vol. % ethanol)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NCC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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